1-(Piperidin-4-ylmethyl)piperidine
Overview
Description
1-(Piperidin-4-ylmethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings connected via a methylene bridge. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-ylmethyl)piperidine is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, plays a crucial role in the entry process of HIV-1 .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It binds to the receptor, preventing the HIV-1 virus from entering the cell . This interaction results in a blockade of the receptor, which can potentially treat HIV-1 infections .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound can potentially inhibit the progression of HIV-1 infections .
Biochemical Analysis
Biochemical Properties
Piperidine, a structural component of this compound, is known to prefer a chair conformation, similar to cyclohexane
Molecular Mechanism
It is known that piperidine can be produced industrially by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst
Metabolic Pathways
It is known that piperidine can undergo ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylmethyl)piperidine can be synthesized through several methods. One common approach involves the multi-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its simplicity, good yields, and mild reaction conditions .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Piperidin-4-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Piperidine: The parent compound, which is a six-membered ring containing one nitrogen atom.
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine: A synthetic piperidine derivative with potent acetylcholinesterase inhibitory activity.
Uniqueness: 1-(Piperidin-4-ylmethyl)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQJHZJTWYGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510231 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32470-52-3 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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